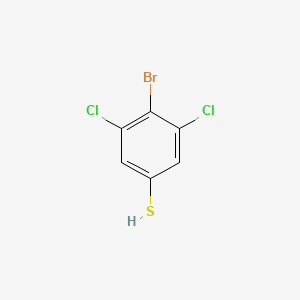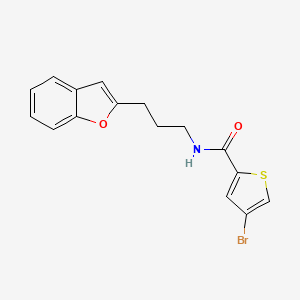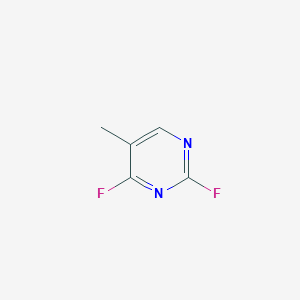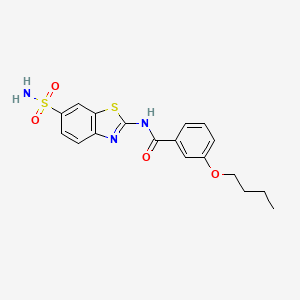
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC), which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the production of cGMP, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 is also stable and easy to handle, which simplifies experimental procedures. However, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has low aqueous solubility, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
For scientific research include studying its therapeutic applications and synthesizing new analogs to improve its pharmacological properties.
Métodos De Síntesis
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 can be synthesized by reacting 4-tert-butylphenol with 2-cyano-3-methylbutan-2-ol in the presence of a base and a catalyst. The resulting intermediate is then reacted with acetic anhydride to yield 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272. The synthesis method has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(2)18(6,12-19)20-16(21)11-22-15-9-7-14(8-10-15)17(3,4)5/h7-10,13H,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKYRECSXJMSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)

![Tert-butyl N-[[1-[2-[cyano(ethyl)amino]ethyl]pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2470707.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)

![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)
